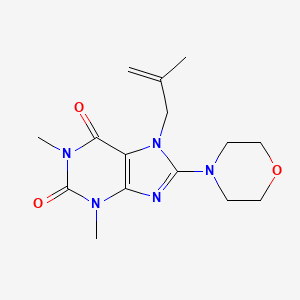![molecular formula C16H15N3OS B2780416 5-cyano-N-[(dimethylamino)methylene]-3-methyl-4-phenyl-2-thiophenecarboxamide CAS No. 339111-53-4](/img/structure/B2780416.png)
5-cyano-N-[(dimethylamino)methylene]-3-methyl-4-phenyl-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-cyano-N-[(dimethylamino)methylene]-3-methyl-4-phenyl-2-thiophenecarboxamide” is a chemical compound . It is a derivative of cyanoacetamide, which are considered one of the most important precursors for heterocyclic synthesis .
Synthesis Analysis
The synthesis of cyanoacetamides, such as “5-cyano-N-[(dimethylamino)methylene]-3-methyl-4-phenyl-2-thiophenecarboxamide”, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Chemical Reactions Analysis
Cyanoacetamide derivatives, such as “5-cyano-N-[(dimethylamino)methylene]-3-methyl-4-phenyl-2-thiophenecarboxamide”, can take part in a variety of condensation and substitution reactions . For instance, stirring the cyanoacetamide derivative with carbon disulfide in the presence of potassium hydroxide in N,N-dimethylformamide followed by cycloalkylation with 1,2-dibromoethane affords 2-cyano-2-(1,3-dithian-2-ylidene)-N-(6-iodo-2-methyl-4-oxo-quinazolin-3(4H)-yl)acetamide .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-cyano-N-[(dimethylamino)methylene]-3-methyl-4-phenyl-2-thiophenecarboxamide” include a molecular weight of 297.375, a density of 1.2±0.1 g/cm3, a boiling point of 463.9±55.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Cyanoacetylation of Amines
Cyanoacetamide derivatives play a crucial role in heterocyclic synthesis. They serve as versatile reactants due to the strategic positioning of their carbonyl and cyano functional groups. Here’s how they contribute:
- Synthesis Method : Cyanoacetamides can be synthesized by treating various substituted aryl or heteryl amines with alkyl cyanoacetates. Neat methods (such as direct treatment without solvent) and refluxing in solvent methods (using ethyl alcohol as a solvent) are commonly employed .
Chemical Reactivity of N, N-Dimethylenamino Enaminones
While not directly related to the compound , N, N-dimethylenamino enaminones have gained attention as building blocks for heterocyclic derivatives. These compounds serve as precursors for acyclic, carbocyclic, and fused heterocyclic structures .
Activation of Polysaccharides in Vaccine Research
1-Cyano-4-dimethylaminopyridinium tetrafluoroborate (CDAP) is a derivative of cyanoacetamide. It plays a critical role in vaccine research by rapidly activating polysaccharides (e.g., TI-2 antigens). CDAP facilitates protein conjugation, essential for creating conjugate vaccines that enhance immune responses .
Direcciones Futuras
Cyanoacetamide derivatives have drawn the attention of biochemists in the last decade due to their diverse biological activities . They are considered one of the most important precursors for heterocyclic synthesis and are utilized extensively to form a variety of heterocyclic compounds . Therefore, they hold potential in evolving better chemotherapeutic agents .
Propiedades
IUPAC Name |
5-cyano-N-(dimethylaminomethylidene)-3-methyl-4-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-11-14(12-7-5-4-6-8-12)13(9-17)21-15(11)16(20)18-10-19(2)3/h4-8,10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZTULFMTCOHDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=CC=CC=C2)C#N)C(=O)N=CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyano-N-[(dimethylamino)methylene]-3-methyl-4-phenyl-2-thiophenecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

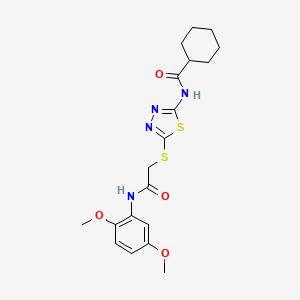
![4-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2780334.png)
![N-[3-(4-Fluorophenyl)-3-hydroxycyclobutyl]but-2-ynamide](/img/structure/B2780336.png)
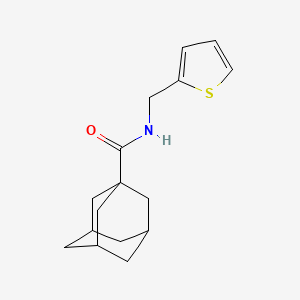
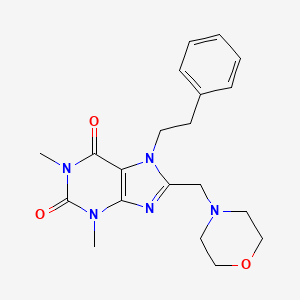
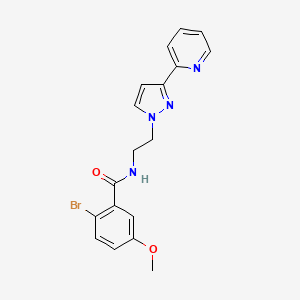

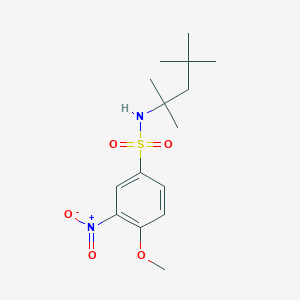

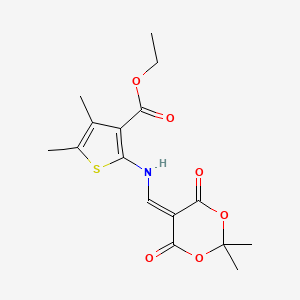
![4-(dimethylamino)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2780351.png)
![3-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2780353.png)
![2-[[5-(4-Iodophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2780355.png)
